molecular formula C23H30Cl2N2O3S B11055529 N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide

N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide

Cat. No.: B11055529
M. Wt: 485.5 g/mol
InChI Key: XCXPPUMRGHYOCI-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide is a complex organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide typically involves multiple steps. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction . The use of microwave irradiation significantly increases yields and reduces reaction times.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and higher yields. Further research and development are needed to establish robust industrial production protocols.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for antiviral and anticancer therapies.

    Industry: Utilized in the development of advanced materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it has shown significant activity against dengue virus serotype 2, with proposed mechanisms based on biological results and molecular docking studies . The compound likely interferes with viral replication processes, although the exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide stands out due to its unique combination of adamantane and benzamide structures, along with the presence of cyclopropylsulfamoyl and dichloro groups. These features contribute to its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H30Cl2N2O3S

Molecular Weight

485.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide

InChI

InChI=1S/C23H30Cl2N2O3S/c1-2-21(23-10-13-5-14(11-23)7-15(6-13)12-23)26-22(28)17-8-20(19(25)9-18(17)24)31(29,30)27-16-3-4-16/h8-9,13-16,21,27H,2-7,10-12H2,1H3,(H,26,28)

InChI Key

XCXPPUMRGHYOCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4Cl)Cl)S(=O)(=O)NC5CC5

Origin of Product

United States

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